molecular formula C11H11N3O3 B8351466 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

Cat. No. B8351466
M. Wt: 233.22 g/mol
InChI Key: CZIINDVFEZJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-methoxy-2-[4-(triazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C11H11N3O3/c1-17-10(11(15)16)8-2-4-9(5-3-8)14-12-6-7-13-14/h2-7,10H,1H3,(H,15,16)

InChI Key

CZIINDVFEZJKGD-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N2N=CC=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2H-1,2,3-triazol-2-yl)benzaldehyde (1.0 g, 5.77 mmol) in anhydr MeOH (15 mL) at 0° C. (bath temperature) was added bromoform (1.82 g, 7.21 mmol) with stirring. Solid KOH (1.62 g, 28.9 mmol) was added in aliquots over a period of 10 min. The mixture was stirred for 1 hour and the cold bath was removed. After stirring for 30 min, the reaction was allowed to warm slowly to room temperature overnight then concentrated to dryness. After dissolving in a minimum amount of H2O, the residue was acidified to pH 1 with 6 M HCl. The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 2-(4-(2H-1,2,3-triazol-2-yl)phenyl)-2-methoxyacetic acid as an oil (1.19 g, 88% yield). The product was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.62 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.